molecular formula C14H12N4OS B2451895 4-Amino-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one CAS No. 869068-68-8

4-Amino-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one

Cat. No. B2451895
CAS RN: 869068-68-8
M. Wt: 284.34
InChI Key: HCQCNLOFQZDCNS-UHFFFAOYSA-N
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Description

4-Amino-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one is a chemical compound that belongs to the class of triazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Synthesis and Chemical Characterization

One area of research focuses on the synthesis and chemical characterization of triazine derivatives, including those similar to "4-Amino-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one." These compounds have been synthesized to evaluate their affinity for various receptors and their potential as lead structures for further development in medicinal chemistry. For example, the synthesis and computer-aided analysis of novel ligands for the serotonin receptor, using substituted 1,3,5-triazinylpiperazines, highlight the role of linkers between the triazine moiety and aromatic substituents in determining receptor affinity (Łażewska et al., 2019).

Photophysical Properties and Applications

Research into the photophysical properties of triazine derivatives has revealed their potential applications in electronic and optic materials. For instance, studies on the HOMO-LUMO gap and UV-Vis absorptions of certain derivatives indicate their suitability for diverse electronic and optic applications due to the feasibility of HOMO to LUMO transition (Louis et al., 2021).

properties

IUPAC Name

4-amino-3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c15-18-13(19)8-16-17-14(18)20-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQCNLOFQZDCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=CC(=O)N3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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